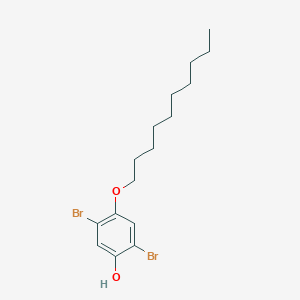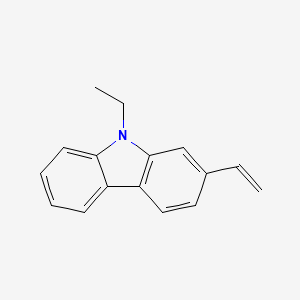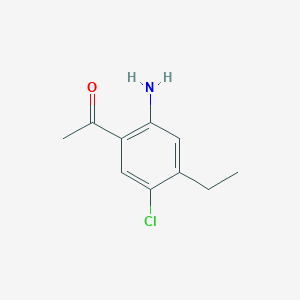
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
説明
The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is likely a complex organic molecule. It appears to contain a cycloheptane (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a 2-fluoro-benzoylamino group (a benzene ring with a fluorine atom and an amide group). Fluorinated compounds are often used in the fields of molecular imaging, pharmaceuticals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptane ring, the introduction of the carboxylic acid group, and the addition of the 2-fluoro-benzoylamino group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cycloheptane ring, the carboxylic acid group, and the 2-fluoro-benzoylamino group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The presence of the carboxylic acid group could make it reactive with bases, while the 2-fluoro-benzoylamino group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the carboxylic acid group could give it acidic properties, while the fluorine atom could affect its reactivity and stability .科学的研究の応用
Medicinal Chemistry and Drug Discovery
- Antiviral Research : Compounds related to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid" have been explored for their potential as antiviral agents. For example, 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues have been synthesized and evaluated for their inhibitory effects on adenovirus replication, highlighting the relevance of benzoylamino derivatives in developing antiviral drugs (Öberg et al., 2012).
Materials Science
- Fluorescent Probes and Sensors : Derivatives of cycloheptanecarboxylic acid have been investigated for their applications in fluorescence-based technologies. For instance, carboxy SNARF-4F, a fluorescent pH probe, utilizes the spectroscopic properties of benzene dicarboxylic acid derivatives for applications in ensemble and fluorescence correlation spectroscopies (Marcotte & Brouwer, 2005).
Synthetic Chemistry
- Fluorinated Heterocycles Synthesis : Research on fluorinated compounds, including those similar to "this compound," has focused on the synthesis of fluorinated heterocycles. These compounds are of interest due to their potential pharmaceutical and agrochemical applications. A study described a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor, demonstrating a method to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Pharmacology
- Tumor Imaging and Delineation : The development of fluorine-18 labeled compounds, akin to "this compound," for positron emission tomography (PET) imaging highlights the utility of fluorinated derivatives in medical diagnostics. Such compounds have been synthesized for tumor-avid amino acids, facilitating tumor delineation in PET imaging (Shoup & Goodman, 1999).
作用機序
Target of Action
Fluorinated compounds are known to be widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Mode of Action
It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This suggests that the compound may interact with its targets by modifying these properties, leading to changes in the target’s function or activity.
Biochemical Pathways
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests that the compound could potentially affect a variety of biochemical pathways depending on its specific targets.
Pharmacokinetics
It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This suggests that the compound may have good bioavailability and stability, which are important factors in its pharmacokinetics.
Result of Action
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level, depending on its specific targets.
Action Environment
The stability and activity of fluorinated compounds are known to be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
特性
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDIPURTAHREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587566 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912771-26-7 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






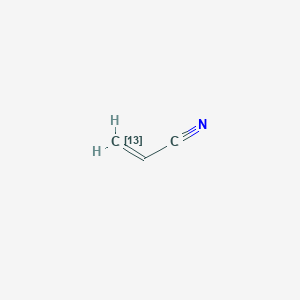
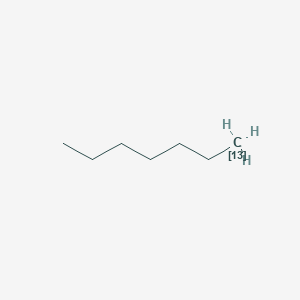
![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)



